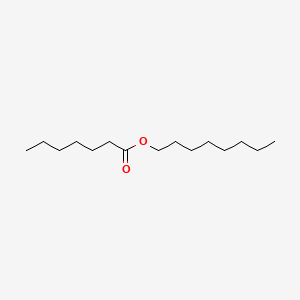

Octyl heptanoate

Description

Properties

CAS No. |

5132-75-2 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

octyl heptanoate |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-9-10-12-14-17-15(16)13-11-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

XAZROQGRFWCMBU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)CCCCCC |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCC |

boiling_point |

290.0 °C |

density |

d20 0.85 0.85200 (20°) |

melting_point |

-22.5 °C Mp -21.5 ° -21.5°C |

Other CAS No. |

5132-75-2 |

physical_description |

Liquid colourless liquid with a fruity, slightly fatty odou |

solubility |

soluble in most organic solvents; insoluble in wate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl heptanoate (B1214049). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant metabolic pathways.

Core Physicochemical Properties

Octyl heptanoate, a fatty acid ester, is recognized for its characteristic fruity aroma. Its physicochemical properties are crucial for its application in various fields, including as a flavoring agent and in material science. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O₂ | [1] |

| Molecular Weight | 242.40 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, fatty, honey-like | [2] |

| Boiling Point | 290.00 to 291.00 °C at 760.00 mm Hg | [2] |

| Melting Point | -22.00 to -21.00 °C | [2] |

| Density | 0.852 g/mL at 20 °C | [1] |

| Refractive Index | 1.43488 at 20 °C | [1] |

| Solubility in Water | 0.1577 mg/L at 25 °C (estimated) | [2] |

| Solubility in Organic Solvents | Soluble in alcohol and most organic solvents. | [1][2] |

| logP (o/w) | 6.553 (estimated) | [2] |

| Vapor Pressure | 0.002000 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 266.00 °F (130.00 °C) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below. These protocols are based on established chemical principles and techniques for similar ester compounds.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[3][4][5]

Materials:

-

Heptanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of heptanoic acid and 1-octanol. An excess of the alcohol can be used to drive the reaction towards the product.[4] Add toluene as a solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap, shifting the equilibrium towards the formation of the ester.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.[6]

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.[4]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution using a rotary evaporator to remove the toluene and any excess 1-octanol.

-

Purification by Fractional Distillation under Reduced Pressure

To obtain high-purity this compound, fractional distillation under reduced pressure is recommended to separate it from any non-volatile impurities or starting materials with different boiling points.[7][8][9]

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, fractional distillation column, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Charging the Flask: Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

-

Distillation:

-

Apply a vacuum to the system.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the boiling point of this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.[7]

-

Monitor the temperature at the distillation head; a stable temperature during distillation indicates a pure fraction is being collected.[6]

-

-

Completion: Stop the distillation before the flask runs dry. The collected liquid is purified this compound.

Characterization Methods

GC-MS is used to determine the purity of this compound and to identify any potential impurities.[10][11]

Instrumentation and Conditions (General):

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., DB-WAX).[11]

-

Carrier Gas: Helium at a constant flow rate.[10]

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.[11]

-

Injector Temperature: Typically set around 250 °C.[11]

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Mass Scan Range: A range suitable for detecting the molecular ion and fragmentation patterns of this compound and potential impurities (e.g., m/z 40-500).

-

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[12][13][14]

Instrumentation and Conditions (General):

-

NMR Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.[12]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as a reference (0 ppm).[12]

-

¹H NMR: Standard parameters for acquisition are generally sufficient.

-

¹³C NMR: A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[12]

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.

FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.[1][15][16]

Instrumentation and Conditions (General):

-

FTIR Spectrometer: Standard laboratory instrument.

-

Sampling Technique: For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or a liquid cell can be used.[16]

Sample Preparation:

-

ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.

-

Liquid Cell: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and mount in the spectrometer's sample holder.[15]

Metabolic Pathway

This compound, as a fatty acid ester, is expected to be metabolized through pathways common to fatty acids.[17][18] Upon ingestion, it is likely hydrolyzed by lipases into 1-octanol and heptanoic acid. Heptanoic acid, an odd-chain fatty acid, and octanoic acid (from the oxidation of 1-octanol), an even-chain fatty acid, are then metabolized primarily through β-oxidation in the mitochondria to produce acetyl-CoA and, in the case of heptanoic acid, propionyl-CoA.[19] These molecules then enter the citric acid cycle for energy production.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. This compound, 5132-75-2 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. sciencemadness.org [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. Purification [chem.rochester.edu]

- 8. How To [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. researchgate.net [researchgate.net]

- 16. jascoinc.com [jascoinc.com]

- 17. Human Metabolome Database: Showing metabocard for this compound (HMDB0036220) [hmdb.ca]

- 18. Showing Compound this compound (FDB015078) - FooDB [foodb.ca]

- 19. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octyl Heptanoate for Researchers and Drug Development Professionals

An Introduction to Octyl Heptanoate (B1214049): Structure, Properties, and Potential Pharmaceutical Applications

Octyl heptanoate, a medium-chain fatty acid ester, is a chemical compound with growing interest in various scientific fields, including the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, synthesis, and potential applications in drug development, tailored for researchers, scientists, and formulation experts.

Chemical Structure and IUPAC Name

This compound is the ester formed from the condensation of heptanoic acid and octanol. Its chemical structure is characterized by a 15-carbon backbone.

IUPAC Name: this compound[1]

Synonyms: Heptanoic acid, octyl ester; Octyl enanthate; Octyl heptylate[1][2][3]

Chemical Formula: C₁₅H₃₀O₂[1]

SMILES: CCCCCCCCOC(=O)CCCCCC[1]

InChIKey: XAZROQGRFWCMBU-UHFFFAOYSA-N[1]

The molecule consists of a heptanoyl group attached to an octyl chain through an ester linkage. This structure imparts lipophilic characteristics to the molecule, which are critical for its potential applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and formulation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 242.40 g/mol | [1] |

| Appearance | Colorless liquid with a fruity, slightly fatty odor | [1] |

| Melting Point | -21.5 °C | [1] |

| Boiling Point | Not available | |

| Density | 0.852 g/cm³ (at 20 °C) | [1] |

| Solubility | Soluble in most organic solvents; insoluble in water | [1] |

| Flash Point | 130 °C (266 °F) | [4] |

| Refractive Index | 1.43488 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

| Spectroscopy | Key Data and Interpretation | Source |

| ¹H NMR | Spectra available on PubChem. Expected signals include a triplet for the terminal methyl group of the octyl chain, a triplet for the terminal methyl group of the heptanoyl chain, and overlapping multiplets for the methylene (B1212753) groups. A key triplet downfield corresponds to the methylene group adjacent to the ester oxygen. | [1] |

| ¹³C NMR | Spectra available on PubChem. The carbonyl carbon of the ester group will appear significantly downfield (~174 ppm). Other signals will be in the aliphatic region, corresponding to the various methylene and methyl carbons. | [1] |

| FT-IR | A strong characteristic absorption band is expected around 1740-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester. C-O stretching bands will appear in the 1300-1000 cm⁻¹ region. C-H stretching vibrations from the alkyl chains will be observed around 2950-2850 cm⁻¹. | [1] |

| Mass Spec | The mass spectrum will show the molecular ion peak (M⁺) at m/z 242. Fragmentation patterns will be characteristic of a fatty acid ester, including McLafferty rearrangement and alpha-cleavage. | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is through Fischer esterification, which involves the acid-catalyzed reaction between heptanoic acid and octanol. The following is a detailed protocol adapted from the synthesis of similar esters.[5][6][7]

Materials:

-

Heptanoic acid

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add heptanoic acid (1.0 equivalent) and 1-octanol (1.2 equivalents). Add toluene to facilitate the azeotropic removal of water.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Reflux: Attach the Dean-Stark apparatus and reflux condenser to the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring the Reaction: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently as carbon dioxide gas may be evolved. Subsequently, wash the organic layer with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Potential Applications in Drug Development

While specific applications of this compound in drug delivery are not extensively documented, its properties as a medium-chain fatty acid ester suggest its potential as a pharmaceutical excipient. Medium-chain triglycerides and their ester derivatives are known to be used in various drug delivery systems.[8][9]

1. Solubility Enhancement of Lipophilic Drugs: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can limit their bioavailability. The lipophilic nature of this compound makes it a potential solvent or co-solvent for such drugs in lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[10][11]

2. Vehicle for Topical and Transdermal Formulations: Its properties as an emollient and its ability to dissolve lipophilic drugs make it a candidate for use in topical and transdermal drug delivery systems. It could potentially act as a penetration enhancer, facilitating the transport of APIs across the skin barrier.

3. Component of Parenteral Formulations: Fatty acid esters are used in the formulation of lipid emulsions for parenteral nutrition and as drug carriers for intravenous administration. Subject to rigorous toxicological and biocompatibility testing, this compound could be investigated for such applications.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound via Fischer esterification.

References

- 1. This compound | C15H30O2 | CID 521326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 135263210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound, 5132-75-2 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octyl Heptanoate for Researchers and Drug Development Professionals

Introduction: Octyl heptanoate (B1214049), a fatty acid ester, is a compound of interest in various scientific fields, including flavor and fragrance, cosmetics, and potentially in drug delivery systems due to its properties as an emollient and solvent. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential biological roles, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

Octyl heptanoate is systematically known as this compound. It is recognized by several synonyms and unique identifiers crucial for database searches and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Reference |

| CAS Number | 5132-75-2 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Octyl enanthate, Octyl heptylate, Heptanoic acid, octyl ester, Octyl heptoate, CAPRYRYL HEPTANOATE | [1][3][4][5] |

| FEMA Number | 2810 | [1][2][3] |

| EINECS Number | 225-882-6 | [1][3] |

| UNII | ZYZ1M355QM | [1][3] |

| Molecular Formula | C15H30O2 | [1] |

| InChI Key | XAZROQGRFWCMBU-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCOC(=O)CCCCCC | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various formulations.

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Reference |

| Molecular Weight | 242.40 | g/mol | [1][6] |

| XLogP3 | 5.9 | [1][2][6] | |

| Flash Point (TCC) | 130.00 | °C | [2] |

| Boiling Point | Not available | ||

| Melting Point | Not available | ||

| Density | Not available | ||

| Vapor Pressure | Not available | ||

| Water Solubility | Not available |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and chemical reactions of this compound.

3.1. Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of heptanoic acid and octanol (B41247).

-

Materials:

-

Heptanoic acid

-

Octanol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, a molar equivalent of octanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add toluene as the solvent to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

-

3.2. Hydrolysis of this compound

This protocol outlines the cleavage of the ester bond in this compound to yield its constituent carboxylic acid and alcohol.

-

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide)

-

Heating apparatus

-

Condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent.

-

Add an aqueous solution of a strong acid or base.

-

Heat the mixture under reflux for a specified period to drive the hydrolysis reaction.

-

Upon completion, cool the reaction mixture.

-

If acid-catalyzed, neutralize with a base. If base-catalyzed, acidify to protonate the carboxylate.

-

Extract the heptanoic acid and octanol using an appropriate organic solvent.

-

Isolate and purify the products using standard techniques such as distillation or chromatography.

-

Biological Role and Signaling

This compound, as a fatty acid ester, is involved in lipid metabolism.[7] It can serve as an energy source and is implicated in energy storage.[8] Fatty acid esters are known to influence membrane fluidity and function due to their hydrophobic nature.[7] Furthermore, this compound can be a substrate for lipid peroxidation, a process critical in various cellular signaling pathways.[7]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: General Role in Lipid Metabolism

Caption: A diagram showing the potential metabolic fates and cellular roles of this compound.

References

- 1. This compound | C15H30O2 | CID 521326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 5132-75-2 [thegoodscentscompany.com]

- 3. SID 135263210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. GSRS [precision.fda.gov]

- 6. 3-Octyl heptanoate | C15H30O2 | CID 122654250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Heptyl heptanoate | 624-09-9 [smolecule.com]

- 8. Showing Compound this compound (FDB015078) - FooDB [foodb.ca]

Octyl heptanoate molecular weight and formula.

An In-depth Technical Guide on Octyl Heptanoate (B1214049): Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula for octyl heptanoate.

Physicochemical Data Summary

The essential molecular details of this compound are presented below. This information is critical for a variety of applications, including analytical chemistry, formulation development, and metabolic studies. The molecular formula delineates the elemental composition, while the molecular weight is crucial for stoichiometric calculations and concentration determinations.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₅H₃₀O₂ | [1][2][3][4] |

| Molecular Weight | 242.40 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 242.224580195 Da | [1][2] |

Relationship between Chemical Identity, Formula, and Molecular Weight

The following diagram illustrates the logical flow from the common name of the compound to its elemental composition (molecular formula) and its corresponding molar mass (molecular weight). This visualization helps to clarify the direct relationship between these core chemical identifiers.

References

- 1. This compound | C15H30O2 | CID 521326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octyl heptanoate | C15H30O2 | CID 122654250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. Showing Compound this compound (FDB015078) - FooDB [foodb.ca]

- 5. This compound, 5132-75-2 [thegoodscentscompany.com]

The Elusive Presence of Octyl Heptanoate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049), a fatty acid ester with the chemical formula C15H30O2, is recognized for its fruity and wine-like aroma, contributing to the flavor and fragrance profile of various products. While synthetically produced for commercial applications, its natural occurrence in essential oils has been a subject of inquiry. This technical guide provides an in-depth analysis of the current scientific literature regarding the presence of octyl heptanoate in essential oils, details common experimental protocols for its identification, and outlines the general biosynthetic pathway for related esters in plants.

Natural Occurrence of this compound: A Notable Absence

Despite extensive analysis of the volatile compounds in numerous essential oils, scientific literature does not provide significant evidence for the natural occurrence of this compound in substantial quantities. While various esters are key components of essential oils, contributing to their characteristic aromas, this compound is not a commonly identified constituent.

However, the essential oils of several species belonging to the genus Heracleum, commonly known as hogweed, are particularly rich in other straight-chain alkyl esters, some of which are structurally similar to this compound. These findings suggest a metabolic predisposition within this genus towards the biosynthesis of such compounds.

Quantitative Data on Structurally Related Esters in Heracleum Species

While data on this compound is scarce, comprehensive quantitative analyses have been performed on other esters present in the essential oils of various Heracleum species. The following table summarizes the concentrations of the most abundant and structurally related esters found in the fruits of these plants.

| Essential Oil Source | Ester Compound | Concentration (%) | Reference |

| Heracleum paphlagonicum | Octyl acetate (B1210297) | 31.5 - 39.4 | [1][2] |

| Hexyl butyrate | 12.9 - 17.0 | [1][2] | |

| Octyl hexanoate | 10.2 | [1] | |

| Heracleum persicum | Octyl acetate | 11.2 - 27.0 | [3][4] |

| Hexyl butyrate | 20.9 - 44.7 | [3] | |

| n-Hexyl hexanoate | 3.32 - 7.98 | [3] | |

| Heracleum crenatifolium | Octyl acetate | 95.4 | [2] |

| Heracleum sphondylium subsp. ternatum | 1-Octanol | 50.3 | [2] |

| Octyl butyrate | 24.6 | [2] | |

| Octyl acetate | 7.3 | [2] | |

| Heracleum candolleanum (fruit) | Limonene | 70.0 | [5] |

| Octyl acetate | 7.2 | [5] | |

| Heracleum candolleanum (seed) | Methyl cinnamate | 22.38 | [6] |

| n-Hexyl hexanoate | 21.74 | [6] | |

| Octyl alcohol | 11.78 | [6] |

Experimental Protocols

The identification and quantification of esters like this compound in essential oils are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on standard practices for the analysis of volatile compounds in plant extracts.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Fresh or dried plant material (e.g., fruits, leaves) is placed in a round-bottom flask with a sufficient amount of distilled water.

-

The mixture is heated to boiling. The steam, carrying the volatile essential oil components, rises and is condensed in a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a graduated burette where the oil separates from the water due to their immiscibility and different densities.

-

The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A GC system coupled with a Mass Selective Detector (MSD).

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as hexane (B92381) or ethanol, to an appropriate concentration (e.g., 1% v/v).

-

GC Conditions (Example):

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is commonly used for separating a wide range of volatile compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Typically set at 250°C.

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C at a rate of 3-5°C/min.

-

Injection Mode: Split mode with a high split ratio (e.g., 1:50) is often used to prevent column overloading.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 500.

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

-

Compound Identification: The identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries such as NIST and Wiley.

-

Quantification: The relative percentage of each compound is calculated from the peak areas in the total ion chromatogram without the use of correction factors. For absolute quantification, a calibration curve with a certified reference standard of this compound would be required.

Biosynthesis of Alkyl Esters in Plants

The biosynthesis of straight-chain alkyl esters in plants, such as this compound, is believed to follow a general pathway involving the esterification of an alcohol with an acyl-CoA, which is derived from fatty acid metabolism.

The diagram above illustrates a plausible biosynthetic pathway for an alkyl ester like this compound. The process begins with fatty acid metabolism, where acetyl-CoA is converted to fatty acyl-CoAs of varying chain lengths. For this compound, this would involve the formation of heptanoyl-CoA. Concurrently, another fatty acyl-CoA, in this case, octanoyl-CoA, is reduced by a fatty acyl-CoA reductase (FAR) to form the corresponding alcohol, octanol. Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of octanol with heptanoyl-CoA to produce this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivities and Chemotaxonomy of Four Heracleum Species: A Comparative Study Across Plant Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Octyl Heptanoate: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations.

Executive Summary

Octyl heptanoate (B1214049) (CAS No. 5132-75-2) is a fatty acid ester used as a fragrance and flavoring agent.[1] This technical guide provides an in-depth overview of the available safety and toxicity data for octyl heptanoate and structurally related compounds, along with detailed handling precautions and summaries of standard toxicological testing protocols.

Based on available information, this compound is considered to have low acute toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] However, comprehensive toxicological data specifically for this compound is limited. Therefore, a read-across approach, utilizing data from structurally similar esters, is often employed to assess its safety profile. This guide summarizes the available data for this compound and relevant read-across substances.

Toxicological Data

Table 1: Acute Toxicity Data for Read-Across Compounds

| Substance | Test Type | Species | Route | LD50 | Reference |

| Allyl Heptanoate | Acute Oral Toxicity | Rat | Oral | 500 mg/kg | TCI SDS |

| Allyl Heptanoate | Acute Dermal Toxicity | Rabbit | Dermal | 810 mg/kg | Sigma-Aldrich SDS |

| Stearyl Heptanoate | Acute Oral Toxicity | Rat | Oral | >5 g/kg | [2] |

| Octyl Palmitate | Acute Oral Toxicity | Rat | Oral | >64.0 g/kg | [3] |

| Cetyl Palmitate | Acute Oral Toxicity | Rat | Oral | >14.4 g/kg | [3] |

Table 2: Skin and Eye Irritation Data for Read-Across Compounds

| Substance | Test Type | Species | Result | Reference |

| Allyl Heptanoate | Skin Irritation | - | Causes skin irritation | TCI SDS |

| Allyl Heptanoate | Eye Irritation | - | Causes serious eye irritation | TCI SDS |

| Stearyl Heptanoate | Skin Irritation | Rabbit | Mildly irritating | [2] |

| Stearyl Heptanoate | Eye Irritation | Rabbit | Undiluted: some irritation; 1.5% solution: no effects | [2] |

| Octyl Palmitate | Skin Irritation | Rabbit | Non-irritating | [3] |

| Octyl Palmitate | Eye Irritation | Rabbit | No to very slight irritation | [3] |

Table 3: Sensitization and Genotoxicity Data for Read-Across Compounds

| Substance | Test Type | Result | Reference | |---|---|---|---|---| | Ethyl Heptanoate | Skin Sensitization | Considered a skin sensitizer (B1316253) (based on read-across) |[4] | | Stearyl Heptanoate | Skin Sensitization | Animal data: no sensitization; Clinical data: no evidence of sensitization |[2] | | Ethyl Heptanoate | Genotoxicity (Ames Test) | Not expected to be genotoxic |[4] | | Stearyl Heptanoate | Genotoxicity (Ames and micronucleus test) | Negative |[2] |

Handling Precautions and Personal Protective Equipment (PPE)

Given the limited specific data for this compound, prudent laboratory practices for handling chemicals of unknown comprehensive toxicity should be followed.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Lab coats or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are the international standard for chemical safety testing.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[5]

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[5]

-

Test Animals: Typically, young adult rats are used.[5]

-

Procedure:

-

Animals are fasted overnight before dosing.[5]

-

The test substance is administered by gavage in a single dose.[5]

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived dose that is expected to cause death in 50% of the treated animals.[5]

References

The Solubility of Octyl Heptanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl heptanoate (B1214049) (CAS No. 5132-75-2) is a fatty acid ester recognized for its utility as a flavoring agent, emollient, and solvent in various industrial applications, including pharmaceuticals and cosmetics. Its chemical structure, characterized by a C8 alcohol (octanol) and a C7 carboxylic acid (heptanoic acid), imparts a significant non-polar character, governing its solubility profile. This technical guide provides a comprehensive overview of the solubility of octyl heptanoate in a range of common organic solvents. Due to the limited availability of specific quantitative public data, this guide combines reported qualitative data, theoretical principles of solubility, and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Based on the principle of "like dissolves like," this compound, a non-polar lipophilic molecule, is expected to be readily soluble in other non-polar, oil-based solvents. Its solubility is anticipated to decrease as the polarity of the solvent increases.[1]

Qualitative and Quantitative Solubility Data

Table 1: Summary of this compound Solubility

| Solvent Class | Representative Solvents | Predicted/Reported Solubility | Rationale & Citations |

| Alcohols | Ethanol, Methanol, Dipropylene Glycol | Soluble / Miscible | This compound is reported to be soluble in alcohol and dipropylene glycol.[3] The long alkyl chain of this compound has an affinity for the non-polar aspect of these alcohols. |

| Esters | Ethyl Acetate, Isopropyl Myristate | Miscible | As an ester itself, this compound exhibits strong chemical affinity for other esters, leading to high miscibility.[1] |

| Hydrocarbons | Hexane, Toluene, Paraffin Oil | Miscible | The non-polar nature of both this compound and hydrocarbon solvents results in good miscibility.[1] |

| Ketones | Acetone (B3395972) | Soluble | The polarity of acetone is intermediate, and it is a good solvent for many organic compounds. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Miscible | These solvents are effective at dissolving a wide range of organic compounds, including esters. |

| Ethers | Diethyl Ether | Soluble | Diethyl ether is a common non-polar solvent in which many esters are soluble.[4] |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent with a broad solvency range for organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic materials. |

| Glycols | Propylene Glycol, Butylene Glycol | Immiscible | The higher polarity of glycols leads to poor miscibility with the non-polar this compound.[1] |

| Water | Water | Insoluble (Predicted: 0.00051 g/L) | The significant non-polar hydrocarbon chains of this compound result in very low water solubility.[2][5] |

Theoretical Prediction of Solubility

In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated; a smaller Ra indicates a higher likelihood of solubility.

UNIFAC Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By breaking down molecules into their constituent functional groups, UNIFAC can estimate the solubility of a compound in a given solvent. This model is particularly useful for predicting phase equilibria, including solid-liquid and liquid-liquid equilibria, for systems where experimental data is unavailable.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound in specific organic solvents, the following experimental protocols are recommended.

Method 1: Visual Assessment of Miscibility (Qualitative Screening)

This rapid method is suitable for initial screening of solvents.

Objective: To visually determine if this compound is miscible, partially miscible, or immiscible in a solvent at various concentrations and a specific temperature.

Materials:

-

This compound

-

A range of organic solvents

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Temperature-controlled water bath or incubator

Procedure:

-

Preparation of Mixtures: Label a series of glass vials for each solvent. Prepare mixtures of this compound and the solvent at various weight/weight (w/w) ratios (e.g., 1:99, 5:95, 10:90, 25:75, 50:50).

-

Equilibration: Securely cap the vials and vortex each mixture for 2 minutes. Place the vials in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow them to reach equilibrium.[1]

-

Observation: After equilibration, visually inspect each vial against both a light and dark background. Record the appearance as:

-

Miscible: A single, clear liquid phase.

-

Partially Miscible: A hazy or cloudy mixture.

-

Immiscible: Two distinct liquid layers are visible.

-

Method 2: Saturation Shake-Flask Method (Quantitative)

This is a classic and reliable method for determining the saturation solubility of a compound in a solvent.

Objective: To determine the quantitative saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Erlenmeyer flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in an Erlenmeyer flask. "Excess" means that undissolved this compound should be visible.

-

Equilibration: Stopper the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the saturated solution from the excess solute, the sample can be centrifuged.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a validated GC or HPLC method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution. This concentration represents the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

References

Predicted 1H and 13C NMR Spectra of Octyl Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of octyl heptanoate (B1214049). The predictions are based on established principles of NMR spectroscopy and typical chemical shift values for aliphatic esters. This document is intended to serve as a reference for the analytical characterization of this compound.

Chemical Structure

IUPAC Name: octyl heptanoate Molecular Formula: C₁₅H₃₀O₂ SMILES: CCCCCCCCOC(=O)CCCCCC

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by signals arising from the protons in the octyl and heptanoyl chains of the ester. The chemical shifts are influenced by the electronegativity of the ester functional group.

Key Features:

-

Triplet at ~4.06 ppm: This signal corresponds to the two protons on the carbon atom directly bonded to the ester oxygen (H-1'). These protons are the most deshielded in the octyl chain due to the electron-withdrawing effect of the oxygen atom.

-

Triplet at ~2.29 ppm: This signal is attributed to the two protons on the carbon atom alpha to the carbonyl group (H-2). The carbonyl group's anisotropy and inductive effects cause a downfield shift.

-

Multiplets between 1.2 and 1.7 ppm: The numerous methylene (B1212753) protons (H-3, H-4, H-5, H-6, H-2', H-3', H-4', H-5', H-6', H-7') in the middle of both alkyl chains are shielded and overlap in this region, resulting in complex multiplets.

-

Triplet at ~0.89 ppm: This upfield signal corresponds to the six protons of the two terminal methyl groups (H-7 and H-8'). These protons are the most shielded in the molecule.

Tabulated ¹H NMR Data

| Signal | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a | H-1' | 4.06 | Triplet | 2H |

| b | H-2 | 2.29 | Triplet | 2H |

| c | H-3, H-2' | 1.62 | Multiplet | 4H |

| d | H-4, H-5, H-6, H-3', H-4', H-5', H-6', H-7' | 1.29 | Multiplet | 14H |

| e | H-7, H-8' | 0.89 | Triplet | 6H |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.

Key Features:

-

Signal at ~173.9 ppm: This downfield signal is characteristic of the carbonyl carbon (C-1) of the ester group.

-

Signal at ~64.4 ppm: This signal corresponds to the carbon atom in the octyl chain directly bonded to the ester oxygen (C-1').

-

Signals between 22 and 35 ppm: The methylene carbons of both the heptanoyl and octyl chains (C-2, C-3, C-4, C-5, C-2', C-3', C-4', C-5', C-6', C-7') appear in this region.

-

Signal at ~14.1 ppm: This upfield signal is characteristic of the terminal methyl carbons (C-7 and C-8').

Tabulated ¹³C NMR Data

| Signal | Carbon Atom | Predicted Chemical Shift (ppm) |

| 1 | C-1 | 173.9 |

| 2 | C-1' | 64.4 |

| 3 | C-2 | 34.4 |

| 4 | C-6' | 31.8 |

| 5 | C-3, C-4' | 29.1 |

| 6 | C-5' | 28.6 |

| 7 | C-2' | 25.9 |

| 8 | C-4 | 25.1 |

| 9 | C-5, C-7', C-3' | 22.6 |

| 10 | C-7, C-8' | 14.1 |

| 11 | C-6 | Not specified |

Experimental Protocols

A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound is provided below. Instrument parameters should be optimized for the specific sample and spectrometer used.

Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Data Processing: Fourier transform the FID and phase correct the spectrum.

Logical Workflow for NMR Prediction

The following diagram illustrates the logical workflow used to predict the ¹H and ¹³C NMR spectra of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Octyl Heptanoate

For Immediate Release

[City, State] – [Date] – In the intricate world of analytical chemistry, understanding the fragmentation patterns of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of octyl heptanoate (B1214049), a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their analytical workflows.

Introduction to Octyl Heptanoate and its Mass Spectral Analysis

This compound (C₁₅H₃₀O₂) is the ester formed from the condensation of heptanoic acid and octanol. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) reveals a characteristic fragmentation pattern upon electron ionization. The molecular ion ([M]⁺˙) of this compound has a mass-to-charge ratio (m/z) of 242.4, though it is often of low abundance or entirely absent in the 70 eV EI spectrum due to the high energy of ionization causing extensive fragmentation.[1][2][3] The fragmentation pathways are dominated by cleavages of the ester functional group and the long alkyl chains, providing valuable structural information.

The Fragmentation Pathway of this compound

The electron ionization of this compound initiates a cascade of fragmentation events. The primary fragmentation routes include α-cleavage, β-cleavage with hydrogen rearrangement (McLafferty rearrangement), and cleavage of the C-O ester bond. These processes lead to the formation of a series of characteristic fragment ions that are diagnostic for the structure of the original molecule.

A significant fragmentation pathway for long-chain esters like this compound is the McLafferty rearrangement.[4][5] In this process, a hydrogen atom from the γ-carbon of the octyl chain is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule (octene, C₈H₁₆) and the formation of a protonated heptanoic acid ion at m/z 131.

Alpha-cleavage on either side of the carbonyl group is also a prominent fragmentation route. Cleavage of the C-C bond adjacent to the carbonyl group on the acyl side results in the formation of the heptanoyl cation ([C₆H₁₃CO]⁺) at m/z 113. Cleavage of the C-O bond can lead to the formation of the octyl cation ([C₈H₁₇]⁺) at m/z 113, though the acylium ion is generally more stable.

Further fragmentation of the alkyl chains leads to a series of hydrocarbon ions, typically differing by 14 Da (the mass of a CH₂ group), which are characteristic of long-chain aliphatic compounds. The most abundant of these are often the smaller, more stable carbocations.

Below is a diagram illustrating the primary fragmentation pathways of this compound.

Caption: Fragmentation pathway of this compound under electron ionization.

Quantitative Data Summary

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensities are estimated from the NIST WebBook mass spectrum and are provided for comparative purposes.

| m/z | Proposed Fragment Ion | Ion Structure | Relative Intensity (Approx.) |

| 43 | Propyl cation | [C₃H₇]⁺ | High |

| 57 | Butyl cation | [C₄H₉]⁺ | High |

| 71 | Pentyl cation | [C₅H₁₁]⁺ | Medium |

| 85 | Hexyl cation | [C₆H₁₃]⁺ | Medium |

| 113 | Heptanoyl cation / Octyl cation | [CH₃(CH₂)₅CO]⁺ / [C₈H₁₇]⁺ | Medium |

| 131 | Protonated Heptanoic Acid | [CH₃(CH₂)₅COOH₂]⁺ | Medium |

| 242 | Molecular Ion | [C₁₅H₃₀O₂]⁺˙ | Low / Absent |

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a general protocol for such an analysis.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Sample Dilution: Dilute the sample containing this compound with the same solvent to a concentration within the linear range of the instrument (typically 1-100 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: A solvent delay of 3-5 minutes is typically used to prevent the solvent peak from damaging the detector.

4. Data Analysis:

-

The acquired mass spectra are compared with a reference library, such as the NIST Mass Spectral Library, for identification.[1]

-

The fragmentation pattern is analyzed to confirm the structure of this compound.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed fragmentation analysis and experimental protocol serve as a valuable resource for scientists and researchers in the field of analytical chemistry.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Octyl Heptanoate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for analyzing the functional groups of octyl heptanoate (B1214049) using Infrared (IR) spectroscopy. This document outlines the characteristic vibrational frequencies, detailed experimental protocols, and visual representations of the analytical workflow.

Octyl heptanoate, an aliphatic ester, possesses distinct functional groups that exhibit characteristic absorption bands in the infrared spectrum. A thorough understanding of these spectral features is crucial for its identification, characterization, and quality control in various scientific and industrial applications, including the pharmaceutical and fragrance industries.

Quantitative Infrared Spectroscopy Data for this compound

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the key absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges for a neat sample of this compound.

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

| C-H (alkane) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Strong |

| C=O (ester) | Stretching | 1735 - 1750 | Strong |

| C-H (alkane) | Bending (Scissoring) | 1450 - 1470 | Medium |

| C-H (alkane) | Bending (Rocking) | 1370 - 1350 | Medium |

| C-O (ester) | Stretching | 1000 - 1300 | Strong |

Experimental Protocols for Infrared Spectroscopy of this compound

The analysis of liquid samples such as this compound via Fourier Transform Infrared (FTIR) spectroscopy can be effectively performed using either the transmission method with a liquid cell or the Attenuated Total Reflectance (ATR) technique.

Method 1: Transmission Spectroscopy using a Neat Liquid Cell

This method involves passing an infrared beam through a thin film of the neat (undiluted) liquid sample held between two infrared-transparent salt plates.

Materials:

-

FTIR Spectrometer

-

Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows

-

Pasteur pipette

-

This compound sample

-

Anhydrous solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lens tissue

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and the optical bench has been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition: A background spectrum of the empty sample compartment should be collected. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Carefully clean the salt plates of the demountable cell with a suitable anhydrous solvent and a soft lens tissue. Ensure the plates are completely dry and free of any residue.

-

Using a Pasteur pipette, apply one or two drops of the this compound sample to the center of one of the salt plates.

-

Place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film. Avoid the formation of air bubbles.

-

Assemble the cell holder around the plates and tighten the screws evenly to secure the plates and create a leak-proof seal.

-

-

Sample Analysis: Place the assembled liquid cell into the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire the infrared spectrum of the sample. A typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

-

Data Processing and Interpretation: The resulting spectrum should be baseline corrected and the peaks corresponding to the functional groups of this compound identified and analyzed.

-

Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with an appropriate solvent to remove all traces of the sample. Store the plates in a desiccator to prevent damage from moisture.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a convenient technique that requires minimal sample preparation. The liquid sample is placed in direct contact with a high-refractive-index crystal.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Micropipette or dropper

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly installed and aligned.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Using a micropipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.

-

Sample Analysis: Initiate the spectral acquisition. As with the transmission method, co-adding multiple scans is recommended.

-

Data Processing and Interpretation: The obtained spectrum is processed and interpreted to identify the characteristic absorption bands of the sample.

-

Cleaning: After the measurement, carefully clean the ATR crystal by wiping away the sample with a soft, lint-free wipe soaked in a suitable solvent. Ensure the crystal is completely clean and dry before the next measurement.

Visualizing the Experimental Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the logical steps involved in the infrared spectroscopy of this compound.

Caption: Logical workflow for FTIR analysis of this compound.

Octyl Heptanoate as a Flavoring Agent: A Technical Guide

An In-depth Examination of its Properties, Safety, and Application in Food Systems

Abstract

Octyl heptanoate (B1214049), a fatty acid ester, is a significant contributor to the flavor profiles of various food products, imparting characteristic fruity and waxy notes. Recognized as safe for its intended use by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), it holds a firm place in the palette of flavor chemists. This technical guide provides a comprehensive overview of octyl heptanoate, detailing its chemical and physical properties, sensory characteristics, regulatory status, and metabolic fate. The document further outlines experimental methodologies for its analysis and safety assessment, and presents quantitative data in a structured format to aid researchers, scientists, and drug development professionals in their understanding and application of this flavoring agent.

Introduction

This compound (CAS No. 5132-75-2) is a straight-chain saturated fatty acid ester formed from octanol (B41247) and heptanoic acid.[1] It is characterized by a fruity, slightly fatty odor with honey-like taste nuances.[2][3] Its organoleptic properties make it a valuable ingredient in the formulation of fruit-type flavors for a variety of food and beverage applications. This guide delves into the technical aspects of this compound, providing a foundational resource for its use in food and related industries.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in food systems. These properties influence its volatility, solubility, and stability, which in turn affect its flavor perception and performance in different food matrices.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Octyl enanthate, Octyl heptylate, Heptanoic acid, octyl ester | [1] |

| CAS Number | 5132-75-2 | [1] |

| FEMA Number | 2810 | [1][2] |

| JECFA Number | 171 | [1][2] |

| Molecular Formula | C₁₅H₃₀O₂ | [1] |

| Molecular Weight | 242.40 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, slightly fatty | [2] |

| Taste | Honey-like | [3] |

| Boiling Point | 290.00 to 291.00 °C @ 760.00 mm Hg | [3] |

| Melting Point | -22.00 to -21.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 266.00 °F (130.00 °C) (Closed Cup) | [3] |

| Solubility | Soluble in most organic solvents; insoluble in water. | [2] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [3] |

| logP (o/w) | 6.553 (estimated) | [3] |

Sensory Properties and Food Applications

This compound is valued for its contribution to fruity flavor profiles. Its sensory characteristics have led to its use in a range of food products.

Sensory Profile

The flavor profile of this compound is primarily characterized by fruity notes, often described as reminiscent of apricot and other stone fruits, with a waxy and slightly fatty background. At appropriate concentrations, it imparts a honey-like sweetness.

Food Applications and Usage Levels

This compound is incorporated into various food categories to enhance or impart fruity flavors. The following table summarizes typical usage levels as reported in the industry.[4]

| Food Category | Average Usual ppm | Average Maximum ppm |

| Baked Goods | 0.20 | 2.00 |

| Beverages (non-alcoholic) | 0.13 | 1.00 |

| Frozen Dairy | 0.13 | 1.00 |

| Fruit Ices | 0.13 | 1.00 |

| Hard Candy | 0.13 | 2.00 |

Regulatory Status and Safety Assessment

The safety of this compound for use as a flavoring agent in food has been thoroughly evaluated by international expert committees.

Regulatory Standing

-

FEMA GRAS: this compound is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA number 2810).[2][5]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7] It is part of the group of esters of aliphatic acyclic primary alcohols with aliphatic linear saturated carboxylic acids evaluated in the WHO Food Additives Series 40.[1]

-

FDA: this compound is listed in the Code of Federal Regulations (21 CFR 172.515) as a synthetic flavoring substance and adjuvant that is safe for its intended use.[2]

Toxicology Summary

The toxicological assessment of this compound, as part of a larger group of aliphatic esters, indicates a low order of toxicity.

| Toxicological Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | > 1850 mg/kg bw (for the group of esters) | [1] |

| Genotoxicity | No concerns for the group of esters | [1] |

| Reproductive & Developmental Toxicity | No concerns for the group of esters | [1] |

| Short-term & Subchronic Toxicity | No evidence of toxicity at high levels for related esters and hydrolysis products | [1] |

The safety of this group of esters is further supported by their metabolic fate, as they are readily hydrolyzed and their constituent parts are metabolized through well-established physiological pathways.

Metabolism and Biological Fate

Upon ingestion, this compound is anticipated to undergo rapid hydrolysis by carboxylesterases, which are abundant in the gastrointestinal tract and liver, into its constituent alcohol and carboxylic acid: 1-octanol (B28484) and heptanoic acid.[1] Both of these hydrolysis products are endogenous substances that are further metabolized through well-known pathways. 1-octanol is oxidized to octanoic acid, which, along with the initially formed heptanoic acid, enters the fatty acid β-oxidation pathway to yield acetyl-CoA. Acetyl-CoA then enters the citric acid cycle for energy production.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the analysis and safety assessment of this compound. Specific parameters may require optimization based on the matrix and analytical instrumentation.

Sensory Evaluation: Flavor Threshold Determination

Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water).

Methodology: A common method is the ASTM E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice, Ascending Concentration Series Method of Limits."

-

Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity and trained on the recognition of the specific fruity and waxy notes of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in ethanol. A series of dilutions in the target medium (e.g., deodorized water) are prepared, typically in ascending order of concentration with a factor of two or three between steps.

-

Presentation: Samples are presented to panelists in a randomized, balanced order. A three-alternative forced-choice (3-AFC) method is commonly used, where each presentation consists of three samples, one of which contains the odorant, and the other two are blanks.

-

Evaluation: Panelists are asked to identify the odd sample. The concentration at which a panelist can reliably detect a difference but not necessarily identify the character is the detection threshold. The concentration at which the characteristic flavor can be correctly identified is the recognition threshold.

-

Data Analysis: The geometric mean of the individual panelists' thresholds is calculated to determine the panel threshold.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., a beverage).

Methodology: Headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a common and sensitive method.

-

Sample Preparation:

-

An aliquot of the beverage sample (e.g., 5 mL) is placed in a headspace vial.

-

A known amount of an appropriate internal standard (e.g., ethyl nonanoate) is added.

-

To enhance the partitioning of the analyte into the headspace, a salt (e.g., NaCl) can be added to the sample.

-

-

HS-SPME:

-

The vial is incubated at a controlled temperature (e.g., 40-60 °C) with agitation to allow for equilibration of the volatiles in the headspace.

-

An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is desorbed in the hot injector of the gas chromatograph.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: An initial temperature of around 40-50 °C, followed by a ramp to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 113, 127, 145).

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Toxicological Assessment: Acute Oral Toxicity (General Protocol)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Methodology: Based on OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

-

Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used, starting with a dose expected to be non-lethal. The outcome of this first dose determines the next dose level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD₅₀ is determined based on the mortality observed at different dose levels.

Natural Occurrence

While some sources state that this compound is not found in nature, there is evidence of its presence as a volatile component in the essential oils of some plants, notably from the Heracleum genus.[8][9][10] The concentration can vary depending on the specific species, geographical location, and plant part.

Conclusion

This compound is a well-characterized and safe flavoring agent with a valuable fruity and waxy sensory profile. Its regulatory approval by major international bodies, supported by a comprehensive safety assessment, ensures its continued use in the food industry. The metabolic fate of this compound, involving hydrolysis and subsequent metabolism of its components through normal physiological pathways, further underpins its safety. This technical guide provides essential data and methodological frameworks to support the informed and effective application of this compound in food product development and scientific research.

References

- 1. 910. Esters/aliphatic acyclic prim. alcohols/aliphatic linear saturated carb. acids (WHO Food Additives Series 40) [inchem.org]

- 2. This compound | C15H30O2 | CID 521326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. femaflavor.org [femaflavor.org]

- 4. 897. Introduction (WHO Food Additives Series 40) [inchem.org]

- 5. femaflavor.org [femaflavor.org]

- 6. JECFA Evaluations-OCTYL HEPTANOATE- [inchem.org]

- 7. WHO | JECFA [apps.who.int]

- 8. Essential Oil Variability in Iranian Populations of Heracleum persicum Desf. ex Fischer: A Rich Source of Hexyl Butyrate and Octyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of octanal as plant growth inhibitory volatile compound released from Heracleum sosnowskyi fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Octyl Heptanoate: A Comprehensive Technical Guide to its Applications in Cosmetics and Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract